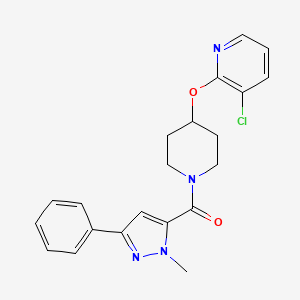

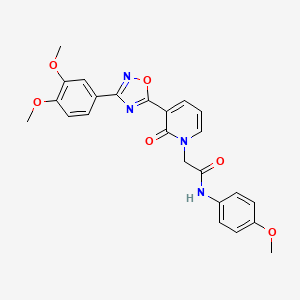

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activities, particularly as anticancer agents. The oxadiazole moiety, a five-membered heterocyclic compound containing two oxygen atoms, one nitrogen atom, and two carbon atoms, is a common feature in these molecules and is known to contribute to their biological properties.

Synthesis Analysis

The synthesis of related oxadiazole derivatives typically involves multi-step reactions that may include the formation of the oxadiazole ring, followed by various functionalization steps to introduce additional substituents such as methoxy and acetamide groups. For instance, the synthesis of 2,5-diaryl-1,3,4-oxadiazoline analogs of combretastatin A-4 involves the acetylation of dihydro-1,3,4-oxadiazoline intermediates to yield compounds with potent antiproliferative activities . Similarly, the synthesis of acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol involves linear synthetic sequences characterized by spectroscopic techniques such as LCMS, IR, and NMR .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of aromatic rings, such as phenyl or pyridinyl groups, which are often substituted with methoxy groups that can influence the molecule's electronic properties and its interaction with biological targets. The oxadiazole ring itself is a crucial pharmacophore, contributing to the molecule's ability to interact with proteins such as tubulin, which is a target for anticancer drugs .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions depending on their substituents. For example, the protected acetamidine group in 3-methyl-4H-[1,2,4]-oxadiazol-5-one can be involved in reactions such as alkylation, Michael addition, and Mitsunobu reactions, demonstrating the versatility of the oxadiazole moiety in synthetic chemistry . The stability of the oxadiazole ring to acids, bases, and common reagents makes it a valuable component in the design of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of methoxy groups can increase the lipophilicity of the molecule, potentially affecting its solubility and permeability across biological membranes. The acetamide group can contribute to the molecule's hydrogen bonding capacity, which is important for its interaction with biological targets. The stability of the oxadiazole ring under various conditions is also a key property that facilitates its use in drug design .

Aplicaciones Científicas De Investigación

Anticancer Properties

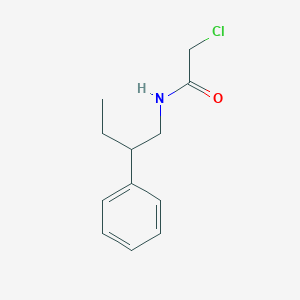

Compounds with structures similar to 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide have been explored for their anticancer properties. A study by Vinayak et al. (2014) focused on synthesizing and characterizing various 2-chloro N-aryl substituted acetamide derivatives and evaluating their cytotoxicity on different human leukemic cell lines, including PANC-1, HepG2, and MCF7. The research demonstrated the potential cytotoxic effects of these compounds on cancer cells, emphasizing their relevance in anticancer drug development (Vinayak, Sudha, Lalita, & Kumar, 2014).

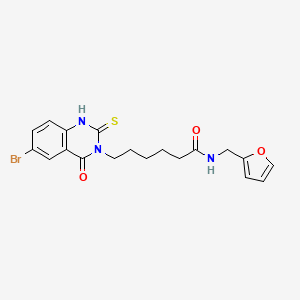

Antimicrobial and Antiproliferative Properties

Another area of interest is the antimicrobial and antiproliferative properties of related compounds. For instance, Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives, revealing their potential as cytotoxic and antimicrobial agents. The study underscored the superior antimicrobial activity of these compounds against gram-negative bacteria compared to gram-positive bacteria. Moreover, specific compounds exhibited high inhibitory activity against certain human tumor cell lines, highlighting their potential in chemotherapy (Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, 2017).

Synthesis and Characterization

The synthesis and characterization of similar compounds have also been a focus of scientific research. Chen et al. (2004) synthesized a compound by reacting methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide diacetal. The study provided valuable insights into the molecular structure of the compound, including intramolecular and intermolecular interactions (Chen, Wang, Pu, & Wang, 2004).

Novel Applications

Finally, the exploration of novel applications is evident in the research by Liu et al. (2022), who synthesized a series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. The study evaluated their nematocidal activities, revealing promising results against Bursaphelenchus xylophilus and indicating their potential as lead compounds for nematicides (Liu, Wang, Zhou, & Gan, 2022).

Propiedades

IUPAC Name |

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O6/c1-31-17-9-7-16(8-10-17)25-21(29)14-28-12-4-5-18(24(28)30)23-26-22(27-34-23)15-6-11-19(32-2)20(13-15)33-3/h4-13H,14H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTCLIQGAZTIBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)

![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2501382.png)

![5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2501383.png)

![rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis](/img/structure/B2501397.png)

![(E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one](/img/structure/B2501400.png)